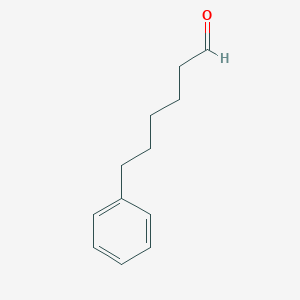
6-Phénylhexanal
Vue d'ensemble
Description
Applications De Recherche Scientifique
, permet diverses transformations chimiques. Les chercheurs l'utilisent pour synthétiser des molécules complexes, en particulier dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Photochimie
La structure du composé lui permet de participer à des réactions photochimiques. Les chercheurs explorent son utilisation dans les processus de photo-oxydation à la lumière visible, qui font partie des stratégies de synthèse organique pour créer des voies de réaction respectueuses de l'environnement .
Mécanisme D'action
Target of Action
This compound is a part of a collection of rare and unique chemicals used by early discovery researchers . The specific biological targets and their roles are yet to be fully understood and characterized.
Mode of Action
It’s worth noting that related compounds, such as substituted styrenes, undergo photo-oxidation by a singlet oxygen ene reaction . This reaction involves the combination of three components: air, visible light, and an organic dye . The resultant allyl hydroperoxides enable various functionalizations to alcohols, carbonyls, epoxides, triols, etc
Biochemical Pathways
Related compounds like 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate are involved in intramolecular aldol condensation reactions . These reactions are reversible and the preferred product is the thermodynamically controlled product
Result of Action
The photo-oxidation of related compounds results in various functionalizations to alcohols, carbonyls, epoxides, triols, etc
Action Environment
It’s worth noting that the photo-oxidation of related compounds involves the use of air, visible light, and an organic dye These factors could potentially influence the action of 6-Phenylhexanal
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-Phenylhexanal in lab experiments include its low cost, its relatively simple synthesis method, and its availability. However, there are also some limitations to using 6-Phenylhexanal in lab experiments, such as its flammability, its instability in the presence of light and air, and its potential toxicity.
Orientations Futures
The potential future directions for 6-Phenylhexanal research include further investigation into its biochemical and physiological effects, its potential toxicity, and its potential applications in drug development. Additionally, further research into its mechanism of action and its potential interactions with other biomolecules could provide insight into its potential therapeutic applications. Finally, further research into its potential as a model compound for studying the reactivity of aldehydes with nucleophiles could lead to the development of new synthetic methods.
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Phenylhexanal is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These potential mechanisms need to be confirmed through rigorous scientific investigation.
Dosage Effects in Animal Models
The effects of different dosages of 6-Phenylhexanal in animal models have not been reported in the literature . Future studies should investigate this aspect to understand any threshold effects, as well as any toxic or adverse effects at high doses.
Propriétés
IUPAC Name |
6-phenylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKODCDQZXMWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


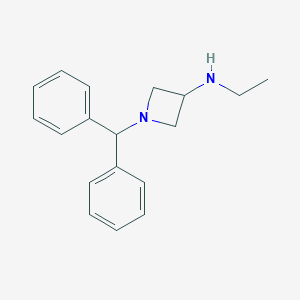
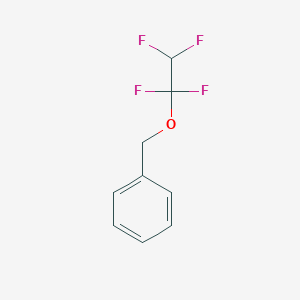
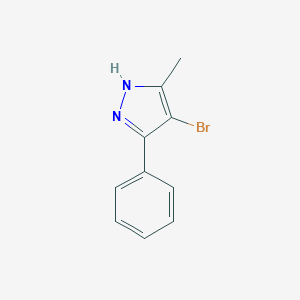
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B169397.png)
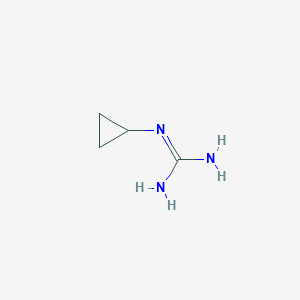



![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)



